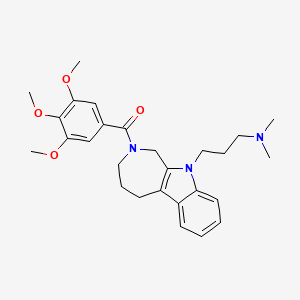
Benzene-1,2-diamine;4-ethoxybenzene-1,2-diamine;naphthalene-1,4,5,8-tetracarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,2-diamine, 4-ethoxybenzene-1,2-diamine, and naphthalene-1,4,5,8-tetracarboxylic acid are organic compounds with significant applications in various fields of chemistry and industry. Benzene-1,2-diamine, also known as o-phenylenediamine, is a derivative of benzene with two amino groups attached to adjacent carbon atoms. 4-ethoxybenzene-1,2-diamine is a similar compound with an ethoxy group attached to the benzene ring. Naphthalene-1,4,5,8-tetracarboxylic acid is a polycarboxylic acid derived from naphthalene, containing four carboxyl groups.
準備方法
Synthetic Routes and Reaction Conditions
Benzene-1,2-diamine: This compound can be synthesized through the reduction of nitrobenzene derivatives. One common method involves the catalytic hydrogenation of o-nitroaniline using a palladium catalyst under hydrogen gas.
4-ethoxybenzene-1,2-diamine: This compound can be prepared by the ethoxylation of benzene-1,2-diamine. The reaction typically involves the use of ethyl iodide in the presence of a base such as potassium carbonate.
Naphthalene-1,4,5,8-tetracarboxylic acid: This compound can be synthesized through the oxidation of naphthalene derivatives. One method involves the use of potassium permanganate as an oxidizing agent under acidic conditions.
Industrial Production Methods
Benzene-1,2-diamine: Industrial production often involves the catalytic hydrogenation of o-nitroaniline using a palladium catalyst.
4-ethoxybenzene-1,2-diamine: Industrial production may involve the ethoxylation of benzene-1,2-diamine using ethyl iodide and a base.
Naphthalene-1,4,5,8-tetracarboxylic acid: Industrial production typically involves the oxidation of naphthalene using potassium permanganate or other oxidizing agents.
化学反応の分析
Types of Reactions
Oxidation: Benzene-1,2-diamine and 4-ethoxybenzene-1,2-diamine can undergo oxidation to form quinone derivatives. Naphthalene-1,4,5,8-tetracarboxylic acid can be further oxidized to form various polycarboxylic acids.
Reduction: These compounds can be reduced to form corresponding amines or alcohols.
Substitution: Benzene-1,2-diamine and 4-ethoxybenzene-1,2-diamine can undergo electrophilic aromatic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinone derivatives and polycarboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted benzene and naphthalene derivatives.
科学的研究の応用
Chemistry
Benzene-1,2-diamine: Used as a building block in the synthesis of various organic compounds, including dyes, pharmaceuticals, and polymers.
4-ethoxybenzene-1,2-diamine: Used in the synthesis of specialty chemicals and as an intermediate in organic synthesis.
Naphthalene-1,4,5,8-tetracarboxylic acid: Used in the synthesis of polyimides and other high-performance polymers.
Biology and Medicine
Benzene-1,2-diamine: Used in the synthesis of pharmaceuticals and as a reagent in biochemical assays.
4-ethoxybenzene-1,2-diamine:
Naphthalene-1,4,5,8-tetracarboxylic acid: Used in the development of drug delivery systems and as a precursor for bioactive compounds.
Industry
Benzene-1,2-diamine: Used in the production of dyes, pigments, and polymers.
4-ethoxybenzene-1,2-diamine: Used in the production of specialty chemicals and as an intermediate in industrial processes.
Naphthalene-1,4,5,8-tetracarboxylic acid: Used in the production of high-performance polymers and as a precursor for various industrial chemicals.
作用機序
Benzene-1,2-diamine: Acts as a nucleophile in various chemical reactions, forming bonds with electrophilic species. It can also undergo oxidation to form quinone derivatives, which can participate in redox reactions.
4-ethoxybenzene-1,2-diamine: Similar to benzene-1,2-diamine, it acts as a nucleophile and can undergo oxidation to form quinone derivatives.
Naphthalene-1,4,5,8-tetracarboxylic acid: Acts as a polycarboxylic acid, forming bonds with various electrophilic species. It can also undergo oxidation to form polycarboxylic acids.
類似化合物との比較
Benzene-1,2-diamine: Similar compounds include benzene-1,3-diamine and benzene-1,4-diamine. Benzene-1,2-diamine is unique due to the adjacent positioning of the amino groups, which affects its reactivity and chemical properties.
4-ethoxybenzene-1,2-diamine: Similar compounds include 4-methoxybenzene-1,2-diamine and 4-chlorobenzene-1,2-diamine. The presence of the ethoxy group in 4-ethoxybenzene-1,2-diamine imparts unique chemical properties and reactivity.
Naphthalene-1,4,5,8-tetracarboxylic acid: Similar compounds include naphthalene-1,2,3,4-tetracarboxylic acid and naphthalene-1,2,5,6-tetracarboxylic acid. Naphthalene-1,4,5,8-tetracarboxylic acid is unique due to the specific positioning of the carboxyl groups, which affects its chemical properties and applications.
特性
CAS番号 |
71799-53-6 |
|---|---|
分子式 |
C28H28N4O9 |
分子量 |
564.5 g/mol |
IUPAC名 |
benzene-1,2-diamine;4-ethoxybenzene-1,2-diamine;naphthalene-1,4,5,8-tetracarboxylic acid |
InChI |
InChI=1S/C14H8O8.C8H12N2O.C6H8N2/c15-11(16)5-1-2-6(12(17)18)10-8(14(21)22)4-3-7(9(5)10)13(19)20;1-2-11-6-3-4-7(9)8(10)5-6;7-5-3-1-2-4-6(5)8/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22);3-5H,2,9-10H2,1H3;1-4H,7-8H2 |
InChIキー |
LXNZFRYTTOTXPM-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1)N)N.C1=CC=C(C(=C1)N)N.C1=CC(=C2C(=CC=C(C2=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



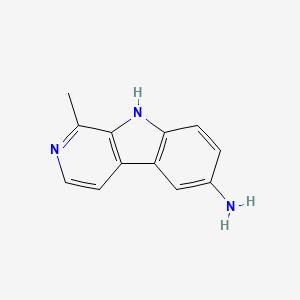

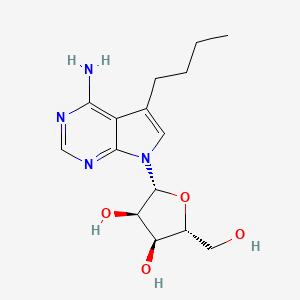
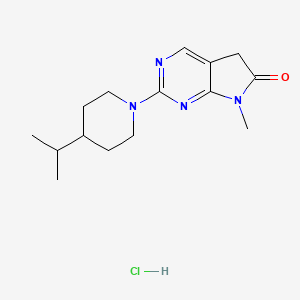
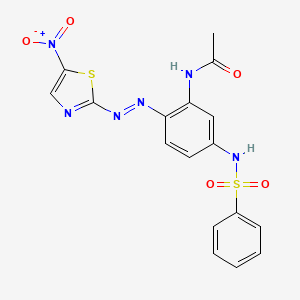
![Ethyl 5-[3-chloro-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12696694.png)


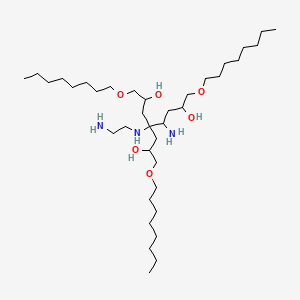
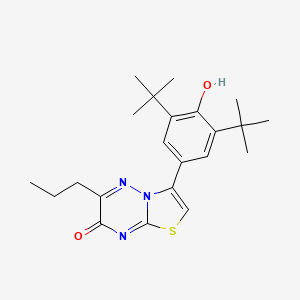
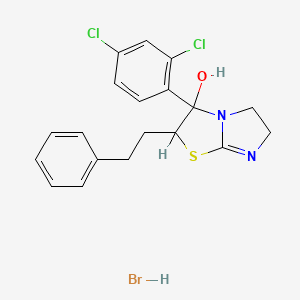
![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-hydroxyphenyl)methyl]phenolate](/img/structure/B12696732.png)
